Mass Spectrometric Differentiation: ¹³C-Labeling Provides a Distinct M+1 Shift for Internal Standardization
(213C)Ethylphosphonic acid is used as a stable isotope-labeled internal standard (IS) for the quantification of fosfomycin in human plasma by HPLC-MS/MS. Its ¹³C label provides a mass shift that distinguishes it from the unlabeled analyte. In a validated method, this IS enabled a linear calibration range of 5–2000 mg/L for fosfomycin, with intra-day precision (CV) of 2.0–8.2% and accuracy of -1.2% to +3.9% for quality control samples [1]. In contrast, using an unlabeled analog like ethylphosphonic acid would result in signal overlap, compromising these analytical figures of merit.
| Evidence Dimension | Mass Spectrometric Differentiation and Method Performance |
|---|---|
| Target Compound Data | Mass: M+1 for ¹³C label; Calibration range: 5-2000 mg/L (fosfomycin); Intra-day precision (CV): 2.0-8.2%; Accuracy: -1.2% to +3.9% |
| Comparator Or Baseline | Unlabeled ethylphosphonic acid (M, no mass shift) |
| Quantified Difference | Target compound provides a distinct mass channel, enabling accurate quantitation; unlabeled analog causes signal overlap and invalidates method. |
| Conditions | HPLC-MS/MS analysis of fosfomycin in human plasma, using dried plasma spot sampling and HILIC chromatography. |
Why This Matters
For procurement, selecting the ¹³C-labeled internal standard is non-negotiable for achieving validated, regulatory-compliant bioanalytical methods, ensuring precise and accurate drug monitoring.
- [1] Parker, S. L., et al. (2015). A validated method for the quantification of fosfomycin on dried plasma spots by HPLC–MS/MS: Application to a pilot pharmacokinetic study in humans. Journal of Pharmaceutical and Biomedical Analysis, 115, 186-191. View Source
